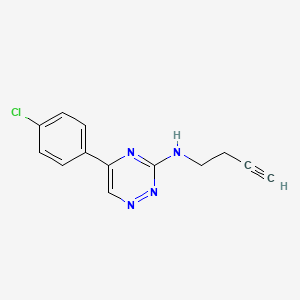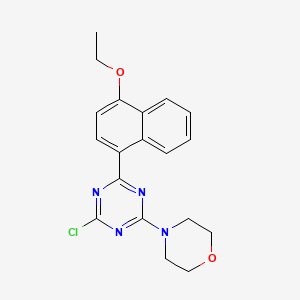
Methyl 2,3-dimethyl-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dimethyl-5-oxopentanoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its ester functional group and a ketone group, making it a versatile molecule in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethyl-5-oxopentanoate can be synthesized through various methods. One common approach involves the base-catalyzed Michael addition reaction. This method utilizes readily available building blocks and catalytic amounts of base to achieve high purity in a single-step reaction . The reaction is typically swift, taking around 30 minutes, and can be conducted under solvent-free conditions, aligning with green chemistry principles .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These methods may include the use of advanced synthetic routes to ensure high yields and purity. The retrosynthetic approach is commonly employed to identify shorter and more efficient synthetic pathways .
化学反応の分析
Types of Reactions: Methyl 2,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
科学的研究の応用
Methyl 2,3-dimethyl-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of methyl 2,3-dimethyl-5-oxopentanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups in the compound allow it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
類似化合物との比較
Methyl 2,3-dimethyl-5-oxopentanoate can be compared with other similar compounds, such as:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
N,N-Dimethylformamide (DMF): A conventional polar aprotic solvent with higher toxicity.
N,N-Dimethylacetamide (DMAc): Another polar aprotic solvent with similar applications but higher toxicity.
Uniqueness: this compound stands out due to its lower toxicity and environmental impact compared to conventional solvents like DMF and DMAc . Its green chemistry attributes make it a preferred choice in sustainable industrial processes.
特性
CAS番号 |
112009-46-8 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
methyl 2,3-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(4-5-9)7(2)8(10)11-3/h5-7H,4H2,1-3H3 |
InChIキー |
UWSZEJZBAYJFCY-UHFFFAOYSA-N |
正規SMILES |
CC(CC=O)C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
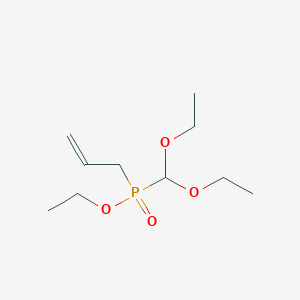
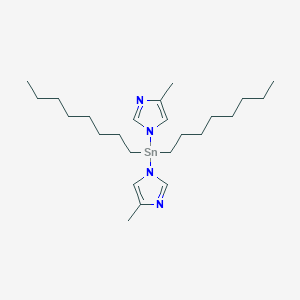
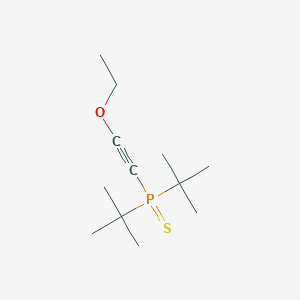

![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)

